molecular formula C16H11F3O3 B1327981 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone CAS No. 898759-70-1

3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone

Cat. No.: B1327981
CAS No.: 898759-70-1
M. Wt: 308.25 g/mol
InChI Key: JMRRXKDNTHIGQU-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-YL)-3’,4’,5’-trifluorobenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-YL)-3’,4’,5’-trifluorobenzophenone typically involves the formation of the 1,3-dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluorobenzophenone moiety can be introduced via Friedel-Crafts acylation using trifluoromethylbenzoyl chloride and a suitable benzene derivative.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts such as toluenesulfonic acid in refluxing toluene allows for the continuous removal of water from the reaction mixture, enhancing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-YL)-3’,4’,5’-trifluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzophenone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzophenones or dioxolanes.

Scientific Research Applications

3-(1,3-Dioxolan-2-YL)-3’,4’,5’-trifluorobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-YL)-3’,4’,5’-trifluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The 1,3-dioxolane ring can act as a protecting group, stabilizing reactive intermediates during biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-YL)-3’,4’,5’-trifluorobenzophenone is unique due to the combination of the trifluoromethyl group and the 1,3-dioxolane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c17-12-7-11(8-13(18)14(12)19)15(20)9-2-1-3-10(6-9)16-21-4-5-22-16/h1-3,6-8,16H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRRXKDNTHIGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645089
Record name [3-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-70-1
Record name Methanone, [3-(1,3-dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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